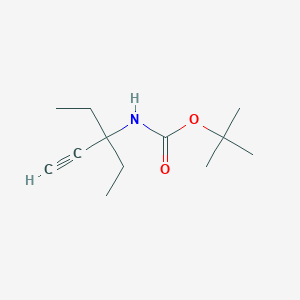![molecular formula C9H11N3 B13502665 (1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine](/img/structure/B13502665.png)
(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the use of 4-amino-2-bromopyridine as a starting material. The iodination of this compound is followed by chromatographic separation to obtain the desired regioisomer. Subsequent dimesylation with methanesulfonyl chloride and base-mediated removal of one of the mesyl groups provides the intermediate, which is then cyclized to form the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce various reduced amines.
科学的研究の応用
(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It finds applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of receptor tyrosine kinases, such as fibroblast growth factor receptors (FGFRs). By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival, making it a potential candidate for cancer therapy .
類似化合物との比較
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-pyrrolo[3,2-c]pyridine: A structurally related compound with potential as a kinase inhibitor.
N-methyl-1-(pyridin-2-yl)methanamine: A related amine with different substitution patterns.
Uniqueness
(1-Methyl-1H-pyrrolo[3,2-c]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple receptor tyrosine kinases makes it a valuable compound in medicinal chemistry research .
特性
分子式 |
C9H11N3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
(1-methylpyrrolo[3,2-c]pyridin-2-yl)methanamine |
InChI |
InChI=1S/C9H11N3/c1-12-8(5-10)4-7-6-11-3-2-9(7)12/h2-4,6H,5,10H2,1H3 |
InChIキー |
NVVGURLKVJIIQM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C1CN)C=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




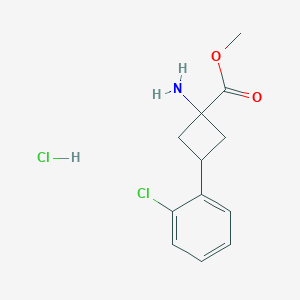
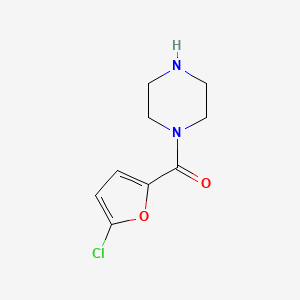
![tert-Butyl 3-(2-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carboxylate](/img/structure/B13502607.png)
![1-acetyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine-7-carboxylic acid](/img/structure/B13502612.png)
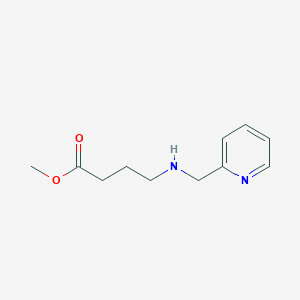

![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)
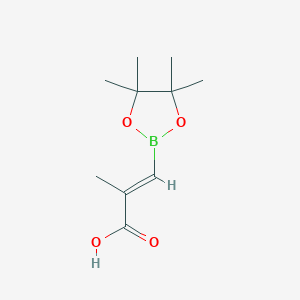
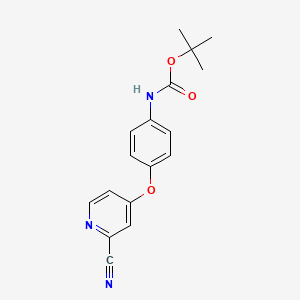
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
